molecular formula C27H28N4O6 B2372312 (Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534577-50-9

(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2372312
CAS RN: 534577-50-9
M. Wt: 504.543
InChI Key: XFRHMJZZTQGXST-OLFWJLLRSA-N
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Description

The compound is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine. It contains two nitrogen atoms at positions 1 and 3 in the ring . The presence of the benzoyl group and the ethyl ester group suggests that this compound could have been synthesized for specific purposes, possibly in pharmaceutical or chemical research .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic core, while the benzoyl and ethyl ester groups add complexity and polarity to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethyl ester group would likely make it fairly polar, and therefore soluble in polar solvents . The aromatic rings could contribute to its UV/Vis absorption spectrum .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential pharmaceutical, its mechanism of action would depend on the specific biological target it’s designed to interact with .

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound would be. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The future directions for research on this compound would likely depend on the results of initial studies. If it shows promise in a particular application, such as a pharmaceutical, further studies could be done to optimize its activity, evaluate its safety, and eventually test it in clinical trials .

properties

IUPAC Name

ethyl 6-(3,4-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O6/c1-6-37-27(34)19-14-18-23(28-22-9-7-8-12-30(22)26(18)33)31(15-16(2)3)24(19)29-25(32)17-10-11-20(35-4)21(13-17)36-5/h7-14,16H,6,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRHMJZZTQGXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=C(C=C4)OC)OC)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

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